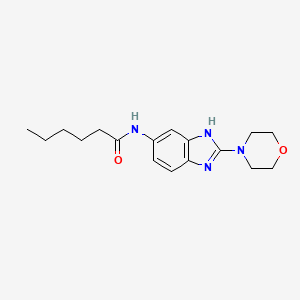
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide, also known as HLI373, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential applications.
Mécanisme D'action
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide binds to the ATP-binding site of Hsp70, preventing the protein from carrying out its normal functions. Hsp70 is involved in a variety of cellular processes, including protein folding and degradation, and its inhibition can disrupt these processes and lead to cell death.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has also been studied for its effects on other cellular processes. It has been shown to inhibit the replication of the hepatitis C virus, and to protect neurons from damage in models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide is that it is a small molecule inhibitor, which makes it easier to use in experiments than larger protein-based inhibitors. However, its specificity for Hsp70 may limit its use in certain experiments where other proteins are of interest.
Orientations Futures
There are several potential future directions for research on N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide. One possibility is to investigate its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its effects on other diseases, such as viral infections or neurodegenerative diseases. Finally, researchers may continue to investigate the mechanism of action of this compound and its potential as a therapeutic target for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 1,6-diaminohexane to form a benzimidazole intermediate. This intermediate is then reacted with morpholine and acetic anhydride to produce the final product, this compound.
Applications De Recherche Scientifique
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein known as heat shock protein 70 (Hsp70), which is overexpressed in many cancer cells and plays a role in promoting tumor growth and survival. By inhibiting Hsp70, this compound has the potential to disrupt the growth and survival of cancer cells.
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-3-4-5-16(22)18-13-6-7-14-15(12-13)20-17(19-14)21-8-10-23-11-9-21/h6-7,12H,2-5,8-11H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLKUIIAHYENDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1)N=C(N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)

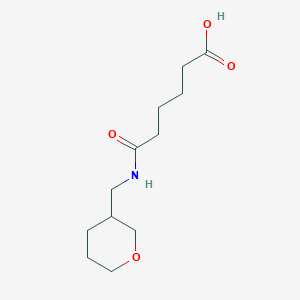
![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)

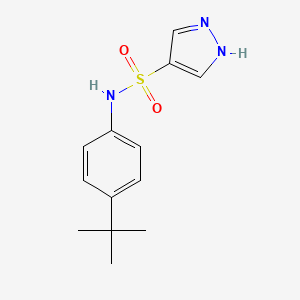
![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)
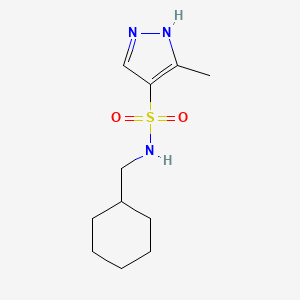
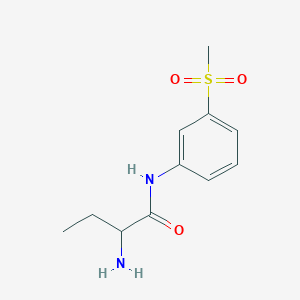
![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)
![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)